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Compound of Interest

Compound Name: 10,11-Dihydrocarbamazepine

Cat. No.: B140432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and toxicological profiles

of carbamazepine (CBZ) and its primary active metabolite, carbamazepine-10,11-epoxide

(CBZ-E). The information presented is supported by experimental data to aid in research and

drug development efforts.

Executive Summary
Carbamazepine is a widely prescribed anticonvulsant and mood stabilizer. Its therapeutic and

toxic effects are attributed not only to the parent drug but also to its active metabolite,

carbamazepine-10,11-epoxide. While both compounds share a primary mechanism of action

through the blockade of voltage-gated sodium channels, they exhibit notable differences in their

pharmacokinetic and pharmacodynamic properties. Understanding these differences is crucial

for optimizing therapeutic strategies and developing novel antiepileptic drugs with improved

efficacy and safety profiles.

Data Presentation
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of carbamazepine and

carbamazepine-10,11-epoxide in humans.
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Parameter
Carbamazepine
(CBZ)

Carbamazepine-
10,11-epoxide
(CBZ-E)

Reference(s)

Bioavailability ~99% (oral)

Not administered

directly, formed from

CBZ

[1]

Peak Plasma Time

(Tmax)
6-8 hours (oral)

3.60 +/- 0.79 hours

(after CBZ dose)
[1][2]

Plasma Protein

Binding
70-80% ~50% [1][3][4]

Volume of Distribution

(Vd)
~1 L/kg Similar to CBZ [1][5]

Elimination Half-life

(t1/2)

Initial: ~36 hours;

Chronic: 12-17 hours

(due to autoinduction)

16.10 +/- 1.6 hours [1][2]

Metabolism
Primarily by CYP3A4

to CBZ-E

Hydrated by

microsomal epoxide

hydrolase to inactive

diol

[6]

Excretion
<5% unchanged in

urine

Metabolized and

excreted in urine
[1]

Therapeutic Plasma

Conc.
4-12 µg/mL 0.4-4.0 µg/mL [3]

Brain/Plasma Ratio 1.1 +/- 0.1 1.1 - 1.2 [7][8]

Comparative Potency and Toxicity
This table presents a comparison of the anticonvulsant activity and neurotoxicity of

carbamazepine and its epoxide metabolite.
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Parameter
Carbamazepin
e (CBZ)

Carbamazepin
e-10,11-
epoxide (CBZ-
E)

Experimental
Model

Reference(s)

Anticonvulsant

Potency (MES

test)

Slightly more

potent than CBZ-

E

Slightly less

potent than CBZ
Mice [9][10]

Neurotoxicity Similar to CBZ-E Similar to CBZ Mice [9][10]

Therapeutic

Index

Similar to the

mixture of CBZ

and CBZ-E

Not

advantageous

over CBZ alone

Mice [9][10]

Inhibition of

Catecholamine

Secretion (IC50)

Not specified in

the same study

0.26 - 0.68

µg/mL

Cultured bovine

adrenal

medullary cells

[11]

Experimental Protocols
Maximal Electroshock (MES) Seizure Test in Mice
This test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs

against generalized tonic-clonic seizures.[12][13]

Objective: To determine the median effective dose (ED50) of a compound required to protect

50% of the animals from the tonic hindlimb extension phase of a maximal electroshock-induced

seizure.

Materials:

Male ICR mice (25-30 g)[14]

Electroshock device with corneal or ear electrodes

Saline solution (0.9% NaCl) for electrodes

Test compounds (Carbamazepine, Carbamazepine-10,11-epoxide) and vehicle control
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Procedure:

Animals are fasted for a few hours before the experiment with free access to water.

The test compound or vehicle is administered to the mice, typically via intraperitoneal (i.p.) or

oral (p.o.) route. The time of administration before the test is determined by the

pharmacokinetic profile of the drug.[12]

At the time of peak drug effect, a maximal electrical stimulus is delivered. For mice, this is

typically a 50-60 Hz alternating current of 50 mA for 0.2 seconds, delivered via corneal or ear

electrodes moistened with saline.[14]

The animals are observed for the presence or absence of a tonic hindlimb extension seizure,

characterized by the rigid, extended posture of the hindlimbs for at least 3 seconds.

The number of animals protected from the tonic hindlimb extension in each dose group is

recorded.

The ED50 value and its 95% confidence intervals are calculated using a probit analysis or

other appropriate statistical method.[15]

Whole-Cell Patch-Clamp Recording of Voltage-Gated
Sodium Channels
This electrophysiological technique is used to measure the effect of compounds on the function

of ion channels, such as voltage-gated sodium channels, in isolated cells.[16][17][18]

Objective: To characterize the inhibitory effects of carbamazepine and carbamazepine-10,11-

epoxide on the biophysical properties of voltage-gated sodium channels.

Materials:

Human embryonic kidney (HEK293) cells or other suitable cells stably expressing the

desired sodium channel subtype (e.g., NaV1.7).[17]

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
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Glass micropipettes (borosilicate glass).

Intracellular and extracellular recording solutions.

Intracellular solution (example): (in mM) 135 K-gluconate, 4 KCl, 10 HEPES, 4 Mg-ATP,

0.3 Na-GTP, and 10 Na2-phosphocreatine, pH adjusted to 7.3 with KOH.[16]

Extracellular solution (example): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES,

and 10 glucose, pH adjusted to 7.4 with NaOH.[17]

Test compounds (Carbamazepine, Carbamazepine-10,11-epoxide) dissolved in the

extracellular solution.

Procedure:

A glass micropipette with a tip diameter of ~1-2 µm is filled with the intracellular solution and

brought into contact with the surface of a cell.

Gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip

and the cell membrane.

Further suction is applied to rupture the patch of membrane under the pipette tip,

establishing the whole-cell configuration, which allows for electrical access to the entire cell

membrane.

The cell is held at a negative holding potential (e.g., -100 mV) to keep the sodium channels

in a closed, resting state.

Voltage-clamp protocols are applied to elicit sodium currents. For example, depolarizing

voltage steps (e.g., to -10 mV) are applied to open the channels.

To assess use-dependent block, a train of depolarizing pulses is applied.

The test compound is applied to the cell via a perfusion system, and the effects on the

sodium current amplitude, voltage-dependence of activation and inactivation, and recovery

from inactivation are measured and compared to the control (before drug application).
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Mandatory Visualization
Carbamazepine Metabolic Pathway

Carbamazepine Metabolic Pathway
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microsomal
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(Inactive)

Click to download full resolution via product page

Caption: Metabolic conversion of Carbamazepine to its active and inactive metabolites.

Mechanism of Action: Inhibition of Voltage-Gated
Sodium Channels
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Mechanism of Action of Carbamazepine and CBZ-E
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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